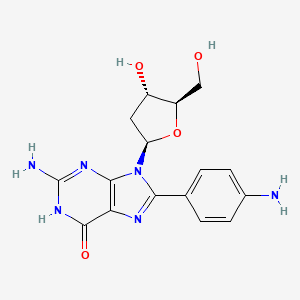
8-(4-Amino-phenyl)-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Amino-phenyl)-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to the deoxyguanosine moiety. The unique structure of 8-(4-Amino-phenyl)-2’-deoxyguanosine allows it to interact with various biological molecules, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Amino-phenyl)-2’-deoxyguanosine typically involves the coupling of 4-amino-phenyl derivatives with deoxyguanosine. One common method includes the use of Suzuki-Miyaura coupling, where 4-amino-phenylboronic acid is reacted with a halogenated deoxyguanosine derivative in the presence of a palladium catalyst . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, with a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods: Industrial production of 8-(4-Amino-phenyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(4-Amino-phenyl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-(4-Amino-phenyl)-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.
Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside-based drugs.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-(4-Amino-phenyl)-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The amino group on the phenyl ring allows for specific interactions with enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
8-Amino-2’-deoxyguanosine: Lacks the phenyl ring, making it less bulky and potentially less specific in its interactions.
4-Amino-phenyl-2’-deoxyadenosine: Similar structure but with adenine instead of guanine, leading to different biological activities.
8-(4-Nitro-phenyl)-2’-deoxyguanosine: Contains a nitro group instead of an amino group, which can alter its reactivity and interactions.
Uniqueness: 8-(4-Amino-phenyl)-2’-deoxyguanosine is unique due to the presence of both the amino group and the phenyl ring, which confer specific chemical and biological properties. Its ability to interact with nucleic acid enzymes and its potential as a therapeutic agent make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C16H18N6O4 |
|---|---|
Molekulargewicht |
358.35 g/mol |
IUPAC-Name |
2-amino-8-(4-aminophenyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H18N6O4/c17-8-3-1-7(2-4-8)13-19-12-14(20-16(18)21-15(12)25)22(13)11-5-9(24)10(6-23)26-11/h1-4,9-11,23-24H,5-6,17H2,(H3,18,20,21,25)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
DPZAZMUYFLXHAT-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)


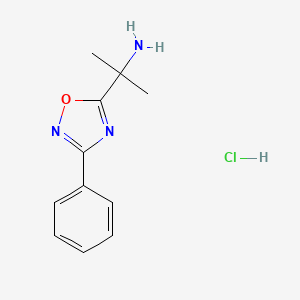
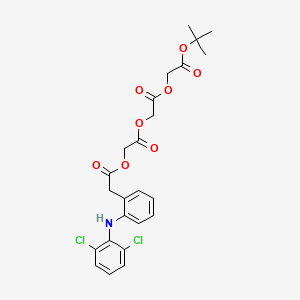
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
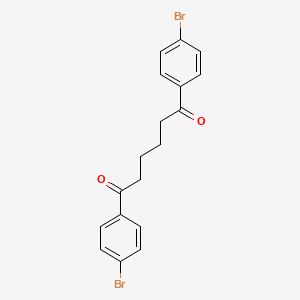
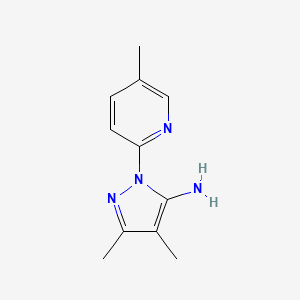
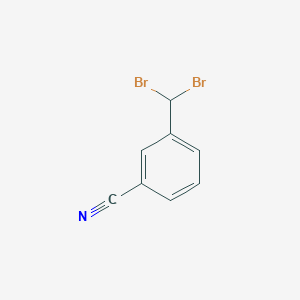
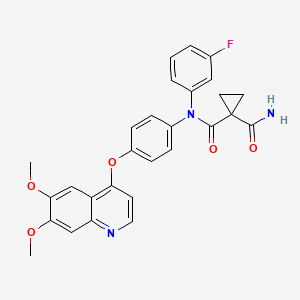
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)


